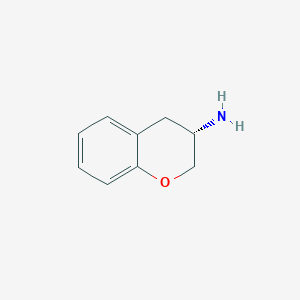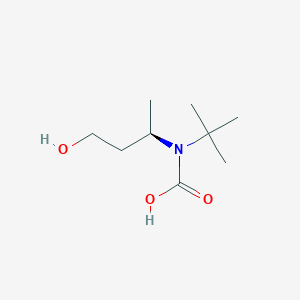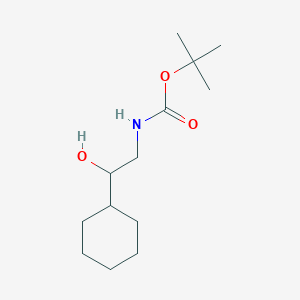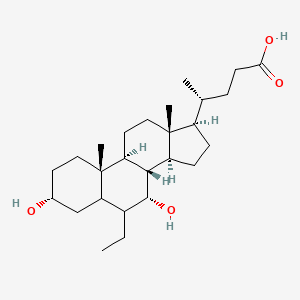![molecular formula C6H5N3O B8005808 1,2-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B8005808.png)
1,2-dihydropyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydropyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydropyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α-bromoenals in the presence of a base, leading to the formation of the desired dihydropyrazolopyridine structure . Another approach includes the use of 1,3-diketones and hydrazines under acidic conditions to form the pyrazole ring, followed by cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
1,2-Dihydropyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolopyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolopyridine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents .
科学研究应用
1,2-Dihydropyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,2-dihydropyrazolo[3,4-b]pyridin-6-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives have been found to inhibit the activity of tropomyosin receptor kinases by binding to the active site, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound can also interact with other proteins and pathways, affecting various biological processes .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the hydrogen atoms and substituents.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form compared to 1,2-dihydropyrazolo[3,4-b]pyridin-6-one.
Uniqueness
This compound is unique due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
1,2-dihydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSKUQFHBPJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=C2C1=CNN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N=C2C1=CNN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
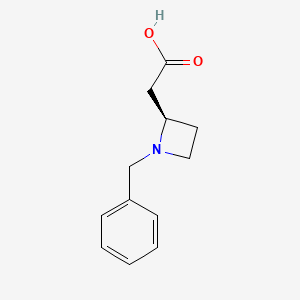
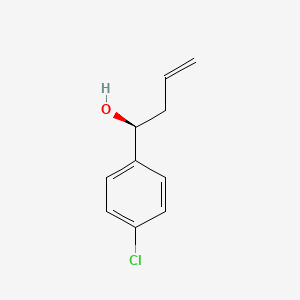
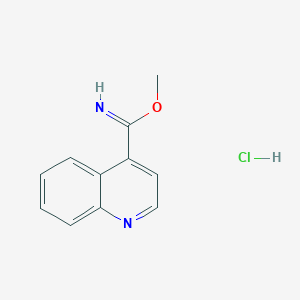

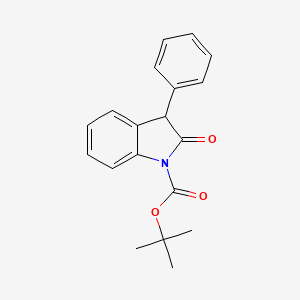
![Bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B8005781.png)
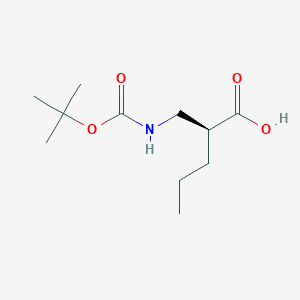
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)


